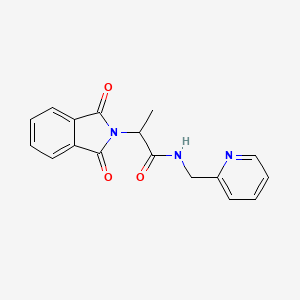

2-(1,3-dioxoisoindol-2-yl)-N-(pyridin-2-ylmethyl)propanamide

Description

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-(pyridin-2-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-11(15(21)19-10-12-6-4-5-9-18-12)20-16(22)13-7-2-3-8-14(13)17(20)23/h2-9,11H,10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXPXGZMWNCTIDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CC=N1)N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoisoindol-2-yl)-N-(pyridin-2-ylmethyl)propanamide typically involves the following steps:

Formation of the Phthalimide Moiety: The initial step involves the reaction of phthalic anhydride with ammonia or a primary amine to form phthalimide.

Attachment of the Propanamide Chain: The phthalimide is then reacted with a suitable halogenated propanamide derivative under basic conditions to form the intermediate compound.

Introduction of the Pyridine Ring: Finally, the intermediate is reacted with a pyridine derivative, often under acidic or catalytic conditions, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxoisoindol-2-yl)-N-(pyridin-2-ylmethyl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antioxidant Activity

Recent studies have demonstrated that derivatives of 2-(1,3-dioxoisoindol-2-yl)-N-(pyridin-2-ylmethyl)propanamide exhibit significant antioxidant properties. For instance, compounds synthesized from this scaffold showed antioxidant activity superior to that of ascorbic acid when assessed using the DPPH radical scavenging method .

Anticancer Activity

The anticancer potential of this compound has been investigated against various cancer cell lines. Notably, it has shown cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The results indicated that the compound was more effective against U-87 cells, highlighting its potential as a therapeutic agent in oncology .

Data Table: Summary of Biological Activities

| Activity Type | Tested Cell Lines | IC50 Values (µM) | Reference |

|---|---|---|---|

| Antioxidant | DPPH Radical Scavenging | < Ascorbic Acid | |

| Anticancer | U-87 | < 10 | |

| MDA-MB-231 | > 20 | ||

| COX Inhibition | COX-1 & COX-2 | 130 (COX-2) |

Case Studies

- Antioxidant Evaluation : A study synthesized various derivatives based on the isoindole framework and evaluated their antioxidant capacity using DPPH assays. The most promising candidates were found to have antioxidant activities significantly higher than traditional antioxidants like ascorbic acid, indicating their potential for use in nutraceuticals or pharmaceuticals aimed at oxidative stress-related conditions .

- Anticancer Screening : Another research effort focused on assessing the anticancer properties of these compounds against glioblastoma and breast cancer cell lines. The findings revealed substantial cytotoxicity, particularly in glioblastoma cells, suggesting that these compounds could be developed into effective chemotherapeutic agents .

- Enzyme Inhibition Studies : The compound's ability to inhibit cyclooxygenase enzymes was explored in detail, demonstrating a selective inhibition profile that could minimize side effects common with non-selective NSAIDs. This positions the compound as a candidate for developing safer anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 2-(1,3-dioxoisoindol-2-yl)-N-(pyridin-2-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural and molecular characteristics of the target compound and its analogs:

Key Observations :

Physicochemical Properties

Physical properties of analogs vary with substituents:

- Melting Points : Thiazole derivatives (e.g., ) exhibit melting points between 170–188°C, while pyridinylmethyl analogs (e.g., ) may have lower melting points due to reduced crystallinity .

- Solubility : Pyridinyl groups (as in ) enhance water solubility compared to hydrophobic substituents like trifluoromethylphenyl .

Biological Activity

2-(1,3-Dioxoisoindol-2-yl)-N-(pyridin-2-ylmethyl)propanamide, with CAS Number 327043-20-9, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H15N3O3

- Molecular Weight : 309.3193 g/mol

- Structural Features : The compound contains a dioxoisoindole moiety and a pyridinylmethyl group, which may contribute to its biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Anticancer properties

- Antimicrobial effects

- Anti-inflammatory activities

Anticancer Activity

Studies have shown that isoindole derivatives can inhibit cancer cell proliferation. For instance, compounds with the dioxoisoindole structure have been reported to induce apoptosis in cancer cells by activating specific signaling pathways.

Case Study : A study demonstrated that derivatives of isoindole effectively inhibited the growth of breast cancer cells through modulation of the PI3K/Akt signaling pathway. The compound's ability to induce cell cycle arrest and apoptosis was noted as a significant mechanism of action.

Antimicrobial Effects

The presence of nitrogen-containing heterocycles in the structure often correlates with antimicrobial activity. Preliminary studies suggest that this compound exhibits inhibitory effects against various bacterial strains.

Research Findings : In vitro assays revealed that this compound showed significant activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Properties

The compound's anti-inflammatory activity is hypothesized to arise from its ability to inhibit pro-inflammatory cytokines. Research has indicated that similar compounds can reduce inflammation in models of rheumatoid arthritis and other inflammatory diseases.

The biological activities of this compound are likely mediated through:

- Inhibition of key enzymes involved in cancer cell proliferation.

- Modulation of signaling pathways , such as NF-kB and MAPK, which are critical in inflammation and cancer progression.

- Interaction with DNA , leading to disruption of replication in rapidly dividing cells.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(1,3-dioxoisoindol-2-yl)-N-(pyridin-2-ylmethyl)propanamide, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves coupling isoindole-1,3-dione derivatives with propanamide intermediates. A two-step approach is common:

Isoindole Activation : React phthalic anhydride with amines to form the dioxoisoindolyl core .

Amide Coupling : Use peptide coupling reagents (e.g., EDC/HOBt) to link the isoindole moiety to N-(pyridin-2-ylmethyl)propanamide. Microwave-assisted synthesis (e.g., 80–100°C, 30–60 min) can improve yields and reduce side products .

- Optimization : Design of Experiments (DoE) with variables like temperature, solvent (DMF or DCM), and catalyst loading can identify critical parameters. Statistical tools (e.g., ANOVA) help refine conditions .

Q. What analytical techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?

- Methodological Answer :

- NMR : Confirm regiochemistry of the pyridinylmethyl group (e.g., NMR: δ 8.5–7.5 ppm for pyridine protons; δ 4.5–4.0 ppm for -CH- linker) .

- HPLC/MS : Assess purity (>95%) and molecular ion ([M+H]) matching theoretical mass (CHNO: 296.3 g/mol) .

- IR : Verify carbonyl stretches (1680–1720 cm) for amide and isoindole groups.

- Discrepancy Resolution : Cross-validate with computational tools (e.g., Gaussian for DFT-calculated NMR shifts) or compare with analogous compounds (e.g., N-(pyridin-2-ylmethyl)propanamide derivatives) .

Q. How can researchers design initial biological activity assays for this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes/receptors with structural homology to isoindole-binding proteins (e.g., kinase or protease families) .

- In Vitro Assays :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases with fluorogenic substrates).

- Receptor Binding : Radioligand displacement assays (e.g., -labeled antagonists for GPCRs) .

- Controls : Include known inhibitors (e.g., leupeptin for proteases) and vehicle-only samples.

Advanced Research Questions

Q. How does stereochemistry influence the compound’s bioactivity, and what methods resolve enantiomeric effects?

- Methodological Answer :

- Chiral Synthesis : Use asymmetric catalysis (e.g., Evans oxazolidinones) or chiral auxiliaries during amide bond formation.

- Resolution : Chiral HPLC (e.g., CHIRALPAK® columns) or enzymatic kinetic resolution .

- Activity Comparison : Test enantiomers in dose-response assays (IC) and molecular docking to identify stereospecific binding pockets .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., PDB: 1ATP). Focus on hydrogen bonds between the isoindole carbonyl and catalytic lysine residues.

- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-target complexes. Monitor RMSD and binding free energy (MM-PBSA) .

Q. How can researchers address contradictions in experimental data, such as variable inhibition results across assays?

- Methodological Answer :

- Source Identification : Check purity (HPLC), solvent effects (DMSO vs. aqueous buffers), and assay conditions (pH, ionic strength).

- Orthogonal Assays : Validate using SPR (binding affinity) and cellular assays (e.g., luciferase reporters for pathway activation).

- Meta-Analysis : Aggregate data from multiple labs and apply multivariate regression to isolate confounding variables .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.